molecular formula C6H4BClF3NO2 B597927 (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 1217500-87-2

(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B597927
CAS No.: 1217500-87-2
M. Wt: 225.358
InChI Key: YALGIBOIRBBJRU-UHFFFAOYSA-N
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Description

(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C6H4BClF3NO2 and its molecular weight is 225.358. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that organoboron compounds like this are often used in suzuki–miyaura cross-coupling reactions . These reactions are widely applied in creating carbon–carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid would act as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . Then, in the transmetalation step, the organoboron compound (like our compound of interest) transfers its organic group to the palladium .

Biochemical Pathways

The compound’s role in suzuki–miyaura cross-coupling reactions suggests it could be involved in various biochemical pathways where carbon–carbon bond formation is crucial .

Result of Action

The result of the action of 6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, potentially including pharmaceuticals and agrochemicals .

Action Environment

The action of 6-Chloro-4-(trifluoromethyl)pyridine-3-boronic acid in Suzuki–Miyaura cross-coupling reactions is influenced by various environmental factors. The reactions are known for their mild and functional group tolerant conditions . The stability of the organoboron reagent can be affected by factors such as ph and temperature . Additionally, the presence of a suitable catalyst (typically palladium) is crucial for the reaction .

Properties

IUPAC Name

[6-chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3NO2/c8-5-1-3(6(9,10)11)4(2-12-5)7(13)14/h1-2,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALGIBOIRBBJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675178
Record name [6-Chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-87-2
Record name [6-Chloro-4-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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